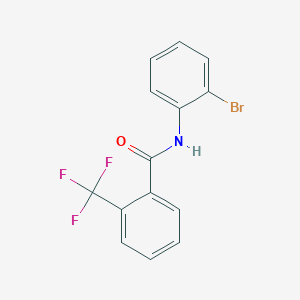

N-(2-bromophenyl)-2-(trifluoromethyl)benzamide

Übersicht

Beschreibung

N-(2-bromophenyl)-2-(trifluoromethyl)benzamide is an organic compound that features both bromine and trifluoromethyl functional groups attached to a benzamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromophenyl)-2-(trifluoromethyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 2-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can further improve the yield and reduce production costs.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or the trifluoromethyl group.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

Oxidation Products: Oxidized derivatives of the benzamide core.

Reduction Products: Reduced forms of the bromine or trifluoromethyl groups.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Organic Chemistry:

- Building Block: N-(2-bromophenyl)-2-(trifluoromethyl)benzamide serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions that can lead to diverse derivatives.

-

Biological Activity:

- Anti-inflammatory Properties: Studies indicate that this compound can inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory response. This suggests potential development as a non-steroidal anti-inflammatory drug (NSAID).

- Anticancer Activity: In vitro studies have demonstrated that it induces apoptosis in cancer cell lines, such as breast cancer cells (MCF-7), indicating its potential as a therapeutic agent against cancer.

- Enzyme Inhibition: The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting applications in treating neurodegenerative diseases like Alzheimer's.

-

Material Science:

- Advanced Materials Development: The compound's unique chemical properties make it suitable for developing advanced materials with specific functionalities, enhancing performance in various industrial applications.

Case Studies

-

Study on Anticancer Activity:

A study published on benzamide derivatives found that this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating effective dose-dependent responses. This study suggests further exploration could lead to developing new therapeutic agents targeting breast cancer. -

Research on Anti-inflammatory Effects:

Another investigation demonstrated that this compound reduced edema in animal models when administered prior to inflammatory stimuli. The results indicated its potential as an alternative NSAID with fewer side effects than traditional options. -

Enzyme Inhibition Studies:

Research evaluating the inhibition of AChE by this compound showed promising results for potential applications in treating Alzheimer's disease, highlighting its relevance in neuropharmacology.

Wirkmechanismus

The mechanism of action of N-(2-bromophenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

- N-(4-bromophenyl)-2-(trifluoromethyl)benzamide

- N-(2-chlorophenyl)-2-(trifluoromethyl)benzamide

- N-(2-bromophenyl)-2-(difluoromethyl)benzamide

Comparison: N-(2-bromophenyl)-2-(trifluoromethyl)benzamide is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. These properties can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications compared to its analogs.

Biologische Aktivität

N-(2-bromophenyl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a bromine atom and a trifluoromethyl group, which significantly influence its chemical properties and biological interactions. The presence of these groups enhances lipophilicity and electron-withdrawing characteristics, which can increase binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine and trifluoromethyl substituents are known to modulate the compound's reactivity and selectivity towards these targets, influencing pathways involved in inflammation, cancer progression, and other physiological processes.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. It has been explored for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Studies have shown that compounds with similar structures can effectively reduce COX-1 and COX-2 activity, leading to decreased production of pro-inflammatory mediators .

2. Anticancer Activity

There is growing evidence supporting the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. The mechanism involves the modulation of apoptotic pathways and the inhibition of cell proliferation. For instance, derivatives of benzanilides have been shown to inhibit various cancer cell lines through similar mechanisms .

3. Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These activities suggest potential applications in treating neurodegenerative diseases like Alzheimer's, where AChE inhibition is beneficial .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-bromophenyl)-2-(trifluoromethyl)benzamide | Bromine at para position | Similar anti-inflammatory effects |

| N-(2-chlorophenyl)-2-(trifluoromethyl)benzamide | Chlorine instead of bromine | Moderate anticancer activity |

| N-(2-bromophenyl)-2-(difluoromethyl)benzamide | Two fluorine atoms instead of trifluoromethyl | Lower binding affinity compared to trifluoromethyl variant |

This table illustrates how variations in substituents can affect the biological activity of benzamide derivatives. The unique combination of bromine and trifluoromethyl groups in this compound enhances its pharmacological properties compared to its analogs.

Study 1: Anticancer Activity

In a study published on the anticancer properties of benzamide derivatives, this compound was found to exhibit significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating effective dose-dependent responses. The study concluded that further exploration could lead to the development of new therapeutic agents targeting breast cancer .

Study 2: Anti-inflammatory Effects

Another investigation into the anti-inflammatory effects demonstrated that this compound reduced edema in animal models when administered prior to inflammatory stimuli. The results suggested that it could be developed as a non-steroidal anti-inflammatory drug (NSAID), providing an alternative treatment option with potentially fewer side effects than traditional NSAIDs .

Eigenschaften

IUPAC Name |

N-(2-bromophenyl)-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrF3NO/c15-11-7-3-4-8-12(11)19-13(20)9-5-1-2-6-10(9)14(16,17)18/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGILHXPTULUYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20357184 | |

| Record name | N-(2-bromophenyl)-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425415-37-8 | |

| Record name | N-(2-bromophenyl)-2-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20357184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.